4-Bromo-11H-benzo[b]fluoren-11-one
Description
4-Bromo-11H-benzo[b]fluoren-11-one is a brominated derivative of the parent compound 11H-benzo[b]fluoren-11-one (CAS: 3074-03-1; molecular formula: C₁₇H₁₀O; molecular weight: 230.26 g/mol) .
Properties
Molecular Formula |
C17H9BrO |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
4-bromobenzo[b]fluoren-11-one |
InChI |
InChI=1S/C17H9BrO/c18-15-7-3-6-12-16(15)13-8-10-4-1-2-5-11(10)9-14(13)17(12)19/h1-9H |
InChI Key |
BFWXVYLRVYFOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method is the electrophilic aromatic substitution reaction, where 11H-benzo[b]fluoren-11-one is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 4-Bromo-11H-benzo[b]fluoren-11-one may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-11H-benzo[b]fluoren-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzo[b]fluoren-11-one derivatives with various functional groups.
Scientific Research Applications
4-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-11H-benzo[b]fluoren-11-one depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Points : Brominated derivatives generally exhibit higher melting points due to increased molecular weight and halogen interactions. For example, 2-bromo-11H-benzo[b]fluoren-11-one is stored at 2–8°C, suggesting stability at lower temperatures .
- Crystallinity : The parent compound 1-hydroxy-11H-benzo[b]fluoren-11-one forms planar crystals with intramolecular O–H···O hydrogen bonds (S(6) motif) and π-π stacking (centroid distance: 3.78 Å) . Bromine’s bulkiness may disrupt such packing, altering solubility and crystallinity.
- Reactivity: Bromine’s electron-withdrawing nature enhances electrophilic substitution and nucleophilic displacement. For instance, 14-(3-chloropropyl)-diazadibenzofluorenone (melting point: 235–237°C) undergoes azide substitution to form intermediates for click chemistry .
Photophysical and Electronic Properties
- 1-Hydroxy-11H-benzo[b]fluoren-11-one exhibits excited-state intramolecular proton transfer (ESIPT), enabling applications in white-light-emitting OLEDs .
- 8-tert-Butyl-1-hydroxy-11H-benzo[b]fluoren-11-one shows tunable emission via TD-DFT calculations, with tert-butyl groups enhancing steric stabilization .
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